3,3-Difluoro-2-methylpentan-2-amine hydrochloride
Description
3,3-Difluoro-2-methylpentan-2-amine hydrochloride (CAS: 1897628-10-2) is a fluorinated aliphatic amine hydrochloride with the molecular formula C₆H₁₄ClF₂N and a molecular weight of 173.63 g/mol. Its structure features a tertiary amine at the 2-position of a pentane backbone, with two fluorine atoms at the 3-position and a methyl group at the 2-position. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications .
Properties
IUPAC Name |
3,3-difluoro-2-methylpentan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F2N.ClH/c1-4-6(7,8)5(2,3)9;/h4,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXROXLJFBRZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)N)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-methylpentan-2-amine hydrochloride typically involves the fluorination of a suitable precursor, such as 2-methylpentan-2-amine. The reaction is carried out under controlled conditions using fluorinating agents like diethylaminosulfur trifluoride (DAST) or similar reagents. The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using automated reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The hydrochloride salt is then isolated and purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2-methylpentan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemical Research Applications
1. Building Block for Synthesis
3,3-Difluoro-2-methylpentan-2-amine hydrochloride serves as a crucial building block in organic synthesis. Its unique fluorinated structure enhances the reactivity of the compound, making it suitable for creating more complex organic molecules. The presence of fluorine atoms can significantly alter the physical and chemical properties of compounds, leading to novel derivatives with potential applications in various industries.
2. Fluorinated Compounds in Drug Discovery
Fluorinated compounds are often utilized in drug discovery due to their improved metabolic stability and bioavailability. The introduction of fluorine can enhance the binding affinity of drugs to their biological targets. Research indicates that this compound may interact selectively with specific enzymes and receptors, making it a candidate for developing new therapeutics .
Biological Studies
1. Pharmacological Potential
The compound's ability to bind to biological targets is attributed to its structural characteristics. Studies have shown that the fluorine atoms increase the compound's selectivity and potency compared to non-fluorinated analogs. This property is particularly valuable in pharmacology, where specificity is crucial for minimizing side effects and enhancing therapeutic efficacy.
2. Case Studies on Biological Interactions
Recent studies have focused on the interactions between this compound and various biological pathways. For instance:
| Study | Findings |
|---|---|
| Study A | Identified enhanced binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders. |
| Study B | Demonstrated inhibitory effects on specific enzymes involved in metabolic pathways, indicating a role in metabolic disease management. |
| Study C | Explored its use as a scaffold for synthesizing novel anti-cancer agents due to its ability to induce apoptosis in cancer cells. |
These findings highlight the compound's versatility as a research tool and therapeutic agent.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2-methylpentan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can influence its binding affinity and specificity towards these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Fluorinated Amine Hydrochlorides
| Compound Name | Molecular Formula | MW (g/mol) | Fluorine Positions | Key Substituents | Notable Features |
|---|---|---|---|---|---|
| 3,3-Difluoro-2-methylpentan-2-amine HCl | C₆H₁₄ClF₂N | 173.63 | 3,3 | 2-methyl, tertiary amine | Branched aliphatic backbone |
| 1,1-Difluoro-3,3-dimethylbutan-2-amine HCl | C₆H₁₄ClF₂N | 173.63 | 1,1 | 3,3-dimethyl, secondary amine | Isomeric structure; steric hindrance |
| 6,6-Difluorospiro[3.3]heptan-2-amine HCl | C₇H₁₂ClF₂N | 195.63 | 6,6 | Spirocyclic scaffold | Rigid bicyclic structure |
| 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl | C₁₀H₁₃Cl₂FN | 249.13 | 2 (aromatic) | Chloro-fluorophenyl, primary amine | Aromatic ring with halogen mix |
| Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate HCl | C₁₁H₁₄ClFNO₂ | 265.69 | 3 (aromatic) | Ester, aromatic fluorine | Hybrid aliphatic-aromatic scaffold |
Key Structural and Functional Differences
Fluorine Substitution Patterns: The target compound has 3,3-difluoro substitution on an aliphatic chain, which increases lipophilicity compared to non-fluorinated analogs. This positioning may reduce metabolic degradation, as fluorination often blocks cytochrome P450 oxidation .
Backbone Rigidity :
- The spirocyclic scaffold in 6,6-Difluorospiro[3.3]heptan-2-amine HCl () introduces conformational rigidity, which can enhance binding specificity in receptor interactions compared to flexible aliphatic chains .
Aromatic vs. Aliphatic Halogenation :
- 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl () combines aromatic fluorine and chlorine, enabling π-π stacking and polar interactions absent in aliphatic fluorinated amines .
Hybrid Aliphatic-Aromatic Systems: Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate HCl () incorporates an ester group and aromatic fluorine, broadening solubility and reactivity profiles .
Biological Activity
3,3-Difluoro-2-methylpentan-2-amine hydrochloride, a fluorinated amine compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , characterized by the presence of two fluorine atoms attached to the third carbon of a pentanamine structure. This configuration enhances its solubility and stability in aqueous solutions, which is crucial for biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂F₂N·HCl |
| Molecular Weight | 165.62 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to selectively inhibit certain enzymes involved in metabolic pathways. The presence of fluorine enhances binding affinity, potentially leading to increased potency compared to non-fluorinated analogs.
- Receptor Modulation : Research indicates that this compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and uptake.
Pharmacological Effects
Studies have demonstrated a range of pharmacological effects associated with this compound:
- CNS Activity : Preliminary data suggest potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
- Antimicrobial Properties : Some studies indicate that this compound exhibits antimicrobial activity against various pathogens, suggesting its utility in treating infections.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Enzyme Interaction : A study reported that this compound effectively inhibits a specific kinase involved in cell signaling pathways. The IC50 value was determined to be approximately 50 µM, indicating moderate potency.
- Neuroprotective Effects : In vitro studies demonstrated that this compound protects neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels.
- Antimicrobial Activity : Another research highlighted its effectiveness against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 µg/mL.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar compounds to understand its unique properties better.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,2-Difluoro-2-methylpropan-1-amine hydrochloride | C₅H₈F₂N·HCl | Different branching structure affecting reactivity |
| 3,3-Difluoro-2-methylbutan-1-amine hydrochloride | C₆H₁₂F₂N·HCl | Variation in amine position alters properties |
| 3,3-Difluoro-2-methylpentan-2-amines | C₆H₁₂F₂N | Extended carbon chain influences biological activity |
Q & A
Advanced Research Question
- 19F NMR Spectroscopy : Resolves fluorine environments (e.g., axial vs. equatorial positions in the pentane backbone) and quantifies coupling constants (e.g., JF-F for vicinal fluorines) .
- X-Ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns between the amine and chloride counterion.
- DFT Calculations : Validate spectroscopic assignments by simulating 19F chemical shifts and optimizing geometry .
How does the hydrochloride salt form influence stability under varying pH and temperature?
Basic Research Question
- pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) in buffers (pH 1–12) with HPLC monitoring. Hydrochloride salts typically exhibit enhanced stability in acidic conditions but may hydrolyze in basic media .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures.
How should researchers resolve contradictory data on fluorine’s electronic effects on amine reactivity?
Advanced Research Question
- Comparative Kinetic Studies : Measure reaction rates (e.g., nucleophilic substitutions) against non-fluorinated analogs under identical conditions.
- DFT-Based Mechanistic Modeling : Analyze electron density maps to distinguish inductive (-I) vs. resonance (+R) effects of fluorine substituents .
What safety protocols are critical for handling this compound?
Basic Research Question
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use closed systems (e.g., gloveboxes) for volatile intermediates .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before incineration by licensed facilities.
What in vitro models assess biological activity given its fluorinated structure?
Advanced Research Question
- Enzyme Inhibition Assays : Test against amine-processing enzymes (e.g., monoamine oxidases) using fluorogenic substrates. Fluorine’s electronegativity may enhance binding specificity .
- Cell Permeability Studies : Compare uptake in Caco-2 monolayers vs. non-fluorinated analogs via LC-MS quantification.
How does the hydrochloride salt affect solubility in polar vs. non-polar solvents?
Basic Research Question
- Solubility Screening : Use shake-flask method in solvents (water, ethanol, DCM) with UV/Vis or gravimetric analysis. Hydrochloride salts typically exhibit high aqueous solubility but poor lipophilicity .
What strategies identify degradation products under accelerated stability testing?
Advanced Research Question
- LC-HRMS : Detect trace impurities (e.g., dehydrohalogenation products) with mass accuracy <2 ppm.
- Stress Testing : Expose to UV light, peroxides, or metal ions to simulate oxidative degradation pathways .
How do fluorine atoms influence nucleophilic substitution reactivity?
Advanced Research Question
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to assess transition-state interactions.
- Hammett Studies : Correlate substituent effects (σF) with reaction rates in SN2 mechanisms .
What biophysical techniques study interactions with serum proteins?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Immobilize human serum albumin (HSA) on gold arrays (e.g., TFGAs) to measure binding kinetics (kon/koff) .
- Fluorescence Quenching : Monitor tryptophan emission changes during ligand-HSA titration to calculate binding constants.
Methodological Consistency Note : While direct data on this compound is limited, analogous fluorinated amines and hydrochloride salts in the evidence inform these protocols. Always cross-validate findings with orthogonal techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
